2-(4-Chlorophenyl)-3-(trifluoromethyl)-butanoic acid
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Overview
Description
2-(4-Chlorophenyl)-3-(trifluoromethyl)-butanoic acid (CTFBA) is a synthetic compound that has been extensively studied for its potential applications in scientific research. CTFBA belongs to the family of perfluoroalkyl compounds and is known for its unique chemical properties, which make it an ideal candidate for various laboratory experiments.
Scientific Research Applications
Aryl Cations from Aromatic Halides
- Photogeneration and Reactivity : The study by Protti et al. (2004) explores the photogeneration of aryl cations from aromatic halides like 4-chlorophenol and 4-chloroanisole, which are structurally related to the compound . This research highlights the potential for these aryl cations to add to pi nucleophiles, offering a pathway for the synthesis of arylated products. Such methodologies could be applicable in creating derivatives of 2-(4-Chlorophenyl)-3-(trifluoromethyl)-butanoic acid for various research purposes (Protti, Fagnoni, Mella, & Albini, 2004).
Synthesis of Carbon-14 Labeled Compounds
- Radioactive Synthesis : Dischino et al. (2003) described the synthesis of carbon-14 labeled compounds, showcasing methods to incorporate radioactive labels into molecules for tracing and study in environmental and biochemical systems. Such techniques could be adapted for studying the environmental fate or biochemical interactions of this compound (Dischino, Banville, & Rémillard, 2003).
Molecular Structure and Vibrational Spectra Analysis
- Structural and Spectroscopic Analysis : Muthu and Paulraj (2012) investigated the molecular structure and vibrational spectra of a compound structurally related to this compound. Their work, focusing on 4-amino-3(4-chlorophenyl) butanoic acid, utilized Fourier transform infrared (FT-IR) and Raman spectroscopy, offering insights into the electronic structure and potential energy distribution. This research underscores the importance of spectroscopic techniques in understanding the molecular properties of complex organic molecules (Muthu & Paulraj, 2012).
Advanced Oxidation Processes for Wastewater Treatment
- Degradation Studies : A study by Hadi et al. (2020) on the degradation of 4-chlorophenol using a combination of persulfate and oxalic acid in a Fenton-like system presents an advanced approach to removing toxic organic compounds from wastewater. This research could inform environmental remediation efforts involving structurally similar compounds, highlighting the effectiveness of combined chemical treatments in degrading persistent organic pollutants (Hadi, Taheri, Amin, Fatehizadeh, & Aminabhavi, 2020).
properties
IUPAC Name |
2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O2/c1-6(11(13,14)15)9(10(16)17)7-2-4-8(12)5-3-7/h2-6,9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJLFNFALJKDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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